molecular formula C12H13N3O2 B1482778 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid CAS No. 2098020-51-8

2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid

Cat. No.: B1482778
CAS No.: 2098020-51-8
M. Wt: 231.25 g/mol
InChI Key: WIUHUDIZCYWDTJ-UHFFFAOYSA-N
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Description

2-(1-Ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry. This compound features a pyrazole core substituted with a pyridinyl ring and an acetic acid side chain, a structure common in the development of pharmacologically active molecules. The integration of multiple nitrogen-containing heterocycles makes it a valuable scaffold for constructing compounds with potential biological activity. The acetic acid functional group provides a versatile handle for further synthetic modification, enabling conjugation, salt formation, or amide coupling to create more complex target molecules for screening. The molecular framework of pyrazole-acetic acids is recognized in scientific literature as a key substructure in the exploration of novel therapeutic agents . Compounds within this class have been identified as antagonists for targets such as the CRTh2 receptor, highlighting the potential relevance of this scaffold in immunology and inflammation research . Furthermore, hybrid heterocyclic systems containing pyrazole motifs are actively investigated for their efficacy against various disease models, including cancer, underscoring the broad utility of such building blocks in drug discovery campaigns . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1-ethyl-3-pyridin-2-ylpyrazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-15-8-9(7-11(16)17)12(14-15)10-5-3-4-6-13-10/h3-6,8H,2,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUHUDIZCYWDTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound that has garnered attention for its potential biological activities. The compound features a unique structure combining a pyrazole ring, a pyridine moiety, and an acetic acid functional group, which may contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid is C12H14N4O2C_{12}H_{14}N_{4}O_2, with a molecular weight of approximately 230.30 g/mol. Its structural components include:

  • Pyrazole ring : A five-membered ring contributing to the compound's biological activity.
  • Pyridine moiety : Enhances interaction with biological targets.
  • Acetic acid group : Imparts solubility and potential bioactivity.

Synthesis

The synthesis of this compound can be achieved through several methods, typically involving the cyclization of hydrazine derivatives with β-diketones, followed by alkylation and functional group transformations. These synthetic routes are optimized for yield and purity, often utilizing catalysts and controlled reaction conditions to enhance efficiency .

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activities. Compounds similar to 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid have demonstrated antiproliferative effects against various cancer cell lines, including lung, breast, and colorectal cancers . Notable findings include:

  • Mechanism of Action : The compound may inhibit specific signaling pathways involved in cancer cell proliferation and survival.
  • In vitro Studies : Showed significant inhibition of cancer cell growth with IC50 values comparable to established anticancer drugs .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation . Key findings include:

  • COX Inhibition : Selective COX-2 inhibitors derived from this class of compounds exhibited promising anti-inflammatory effects with minimal gastrointestinal toxicity.
CompoundCOX Inhibition (IC50 μM)Edema Inhibition (%)
2-(1-Ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid0.03496%
Celecoxib0.05482%

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, potentially acting against a range of bacterial strains . Further research is necessary to elucidate its spectrum of activity and mechanism.

Case Studies

A recent study evaluated the efficacy of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid in animal models:

  • Antitumor Efficacy : In vivo studies demonstrated significant tumor reduction in mice bearing xenografts of human cancer cells.
  • Safety Profile : Histopathological examinations indicated minimal organ toxicity, suggesting a favorable safety profile for further development .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents (Pyrazole Positions) Molecular Weight (g/mol) Notable Functional Groups Key Properties/Applications
2-(1-Ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid (Target) 1-Ethyl, 3-(pyridin-2-yl) 231.26 Pyridinyl, acetic acid Potential ligand for metal coordination or drug design
2-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid 1-Methyl, 3-(CF₃) 208.14 Trifluoromethyl, acetic acid High lipophilicity; discontinued commercial availability
2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid 1-Phenyl 202.21 Phenyl, acetic acid Increased aromaticity; PubChem CID: 16227746
2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetic acid 3-(CF₃) 194.11 Trifluoromethyl, acetic acid Electron-withdrawing CF₃ may enhance acidity
2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid 1-Ethyl, 3,5-dimethyl N/A Dimethyl, acetic acid Steric hindrance from dimethyl groups
2-(1-(4-Chlorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid 1-(4-Cl-phenyl), 3-(pyridin-4-yl) N/A Chlorophenyl, pyridinyl Synthesized via EDC coupling; potential antimicrobial activity

Electronic and Steric Effects

  • Pyridinyl vs. Phenyl Substituents : Pyridin-2-yl (target) enables hydrogen bonding via its nitrogen, unlike phenyl (), which relies on π-π interactions. Pyridin-4-yl () alters electronic distribution due to nitrogen positioning.
  • Ethyl vs. Methyl Groups : The ethyl group (target, ) offers moderate lipophilicity compared to methyl (), balancing solubility and membrane permeability.

Solubility and Physicochemical Behavior

  • Acetic Acid Moieties : All compounds feature this group, promoting water solubility and salt formation. However, bulky substituents (e.g., phenyl in ) may reduce solubility.
  • Collision Cross-Section (CCS) : Analogous compounds like 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid () show CCS values (e.g., 132.3 Ų for [M+H]+), suggesting the target compound may have similar mass spectrometric behavior.

Preparation Methods

General Synthetic Approach

The synthesis typically involves:

  • Formation of the substituted pyrazole ring bearing the pyridin-2-yl substituent.
  • Alkylation at the N1 position of the pyrazole with an ethyl group.
  • Introduction of the acetic acid side chain at the 4-position of the pyrazole ring.

The key challenge is the regioselective functionalization of the pyrazole ring and the efficient coupling with the pyridin-2-yl moiety.

Preparation of the Pyrazole Core with Pyridin-2-yl Substitution

One common approach involves the condensation of 2-(pyridin-2-yl)hydrazine derivatives with suitable α,β-unsaturated carbonyl compounds or equivalents to form the pyrazole ring.

  • Method D (from RSC Medicinal Chemistry, 2020) :
    A mixture of 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine and a carboxylic acid derivative is reacted using carbodiimide coupling agents such as EDCI in pyridine at room temperature (25 °C) for 12 hours to form the pyrazole-containing intermediate. This method allows for the introduction of acetic acid derivatives at the pyrazole ring.

  • Cyclization Strategy (Patent US9522900B2) :
    The process involves cyclization of 3-hydrazinopyridine dihydrochloride with dialkyl maleate to form pyrazolidine intermediates, followed by chlorination, oxidation, and hydrolysis steps to yield pyrazole carboxylic acid derivatives. Although this patent focuses on 3-chloro-substituted pyrazoles, it provides insight into pyrazole ring construction with pyridinyl substitution and carboxylic acid functionalization.

The introduction of the ethyl group at the N1 position of the pyrazole ring is generally achieved by alkylation reactions:

  • Alkylation of the pyrazole nitrogen with ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions such as sodium hydride or potassium carbonate in polar aprotic solvents like DMF or acetonitrile.

  • The reaction conditions are optimized to avoid over-alkylation or alkylation at undesired positions.

Installation of the Acetic Acid Side Chain at C4 of Pyrazole

The acetic acid moiety at the 4-position of the pyrazole can be introduced via:

  • Carboxymethylation :
    Reaction of the pyrazole intermediate with haloacetic acid derivatives (e.g., bromoacetic acid or its esters) under basic conditions to form the 4-(acetic acid) substituted pyrazole.

  • Coupling with Carboxylic Acid Derivatives :
    Using carbodiimide-mediated coupling (e.g., EDCI) with pyrazole amines and acetic acid derivatives as described in Method D above.

Purification and Characterization

  • Purification is generally performed by silica gel chromatography or preparative HPLC to achieve high purity.

  • Characterization includes NMR spectroscopy, elemental analysis, and mass spectrometry to confirm the structure and substitution pattern.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Pyrazole ring formation 2-(pyridin-2-yl)hydrazine + α,β-unsaturated carbonyl compounds; EDCI coupling in pyridine at 25 °C Formation of pyrazole-pyridine core with carboxylic acid precursor
2 N1-Ethylation Ethyl halide (e.g., ethyl bromide), base (NaH, K2CO3), DMF or MeCN Selective alkylation at N1 of pyrazole
3 Acetic acid side chain introduction Haloacetic acid derivatives or carbodiimide coupling agents (EDCI) Installation of 2-(acetic acid) substituent at C4
4 Purification Silica gel chromatography, prep-HPLC Isolation of pure 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid

Research Findings and Optimization Notes

  • The use of carbodiimide coupling agents such as EDCI in pyridine at mild temperatures (around 25 °C) provides good yields and mild reaction conditions for the formation of amide or ester linkages on the pyrazole ring.

  • Cyclization methods involving hydrazinopyridine and maleate derivatives offer scalable routes but may require careful control of chlorination and oxidation steps to avoid side products.

  • Alkylation reactions require careful stoichiometric control and choice of base to prevent multiple alkylations or N2 alkylation.

  • Purification by flash chromatography using automated systems (e.g., Teledyne Isco CombiFlash) enhances reproducibility and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid
Reactant of Route 2
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid

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